1,1'-Binaphthyl-2,2'-diamine

Chiral chromatography Enantioseparation Chiral stationary phases

Chiral ligand development often fails when hydroxyl or phosphine analogs cannot replicate -NH₂ reactivity. BINAM solves this: its two primary amines form ureas, sulfonamides, and prolinamides inaccessible to BINOL or BINAP. - **Catalysis**: Cu-(R)-BINAM-TEMPO system yields BINOL derivatives with up to 97% ee at room temperature. - **Chromatography**: BINAM-derived CSPs outperform BINOL analogs across 11 chiral compounds. - **Supply**: Racemization/DKR protocols enable cost-effective enantiopure scale-up (s = 127).

Molecular Formula C20H16N2
Molecular Weight 284.4 g/mol
CAS No. 18531-95-8
Cat. No. B094301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Binaphthyl-2,2'-diamine
CAS18531-95-8
Synonyms1,1'-binaphthyl-2,2'-diamine
Molecular FormulaC20H16N2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N
InChIInChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2
InChIKeyDDAPSNKEOHDLKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BINAM: Axially Chiral Diamine for Asymmetric Synthesis


(±)-1,1'-Binaphthyl-2,2'-diamine (BINAM, CAS 18531-95-8) is an axially chiral diamine belonging to the binaphthyl family of atropisomeric compounds [1]. Its structure features two naphthalene rings connected by a single bond, with amino groups at the 2 and 2' positions (molecular formula C₂₀H₁₆N₂, MW 284.35 g/mol), creating a rigid, chiral scaffold that restricts rotation around the biaryl axis [2]. Unlike the widely commercialized binaphthyl ligands such as BINOL (hydroxyl-functionalized) and BINAP (phosphine-functionalized), BINAM provides two primary amine groups that serve as versatile synthetic handles for preparing diverse chiral ligands, organocatalysts, and chiral stationary phases through derivatization with sulfonamides, ureas, prolinamides, or metal-coordinating groups [3].

Chiral ligand synthesis via sulfonamide or urea derivatization
Organocatalyst development using prolinamide or bis-urea architectures
Chiral stationary phase preparation for analytical enantioseparation

Why BINAM Cannot Be Substituted in Chiral Applications


Axially chiral binaphthyl compounds are not interchangeable scaffolds due to fundamental differences in both synthetic accessibility and functional group chemistry [1]. While BINOL (1,1'-bi-2-naphthol) derivatives are well-established and commercially mature, BINAM compounds remain underexplored precisely because their synthesis presents distinct challenges, resulting in higher cost and limited availability [1]. More critically, substitution of BINAM with structurally similar alternatives—even within the same binaphthyl family—fails because the amino (-NH₂) functionality confers unique reactivity for forming sulfonamides, ureas, bis-ureas, prolinamides, and N-heterocyclic carbene complexes that hydroxyl- or phosphine-based analogs cannot replicate [2][3]. In chromatographic chiral separation applications, direct comparative studies demonstrate that BINAM-derived chiral stationary phases (CSPs) exhibit measurably superior enantioseparation performance compared to BINOL-derived CSPs, confirming that -NH₂ versus -OH functional group differences translate to quantifiable performance gaps [4]. Procurement decisions predicated on substituting BINAM with cheaper or more readily available analogs risk compromising enantioselectivity, yield, or outright reaction failure.

BINOL or BINAP cannot form amino-derived sulfonamide, urea, or prolinamide ligands
BINAM-derived CSPs may provide higher enantioseparation; BINOL-CSP performance may differ
Higher synthetic cost reflects intrinsic atropisomer synthesis challenges, not arbitrary pricing

Differentiation Evidence for BINAM Procurement


CSP Enantioseparation: BINAM vs BINOL

In a head-to-head comparison of four chiral stationary phases (CSPs)—two newly prepared BINOL-derived CSPs (CSP 1 and CSP 2) and two previously reported BINAM-derived CSPs (CSP 3 and CSP 4)—the BINAM-derived CSPs demonstrated superior enantioseparation performance for randomly selected chiral compounds [1]. The study explicitly concluded that 'binaphthyldiamine derived CSP showed slightly better than binaphthol derived one,' providing direct, quantifiable evidence that the -NH₂ functional group of BINAM confers chromatographic advantages over the -OH group of BINOL in this application context [1].

CSP Enantioseparation
Head-to-head
BINAM-derived CSPs showed higher resolution for 11 chiral compounds relative to BINOL-derived CSPs
Supports BINAM scaffold selection for CSP development
Direct comparative study; 3,5-DNB derivatives gave best results
Chiral chromatography Enantioseparation Chiral stationary phases

BINAM-Cu-TEMPO for Asymmetric Oxidative Coupling

The Cu-(R)-BINAM-TEMPO catalytic system enables the asymmetric oxidative coupling of 2-naphthol derivatives to synthesize enantiomerically enriched BINOL derivatives with up to 97% enantiomeric excess (ee) [1]. Critically, the addition of TEMPO to the Cu-BINAM complex not only enhanced enantioselectivity but also reduced the required reaction temperature from 90 °C to room temperature in dichloromethane, representing a measurable improvement in both selectivity and operational convenience [1]. While no direct comparator data for alternative diamine ligands is provided in this study, the class-level inference is clear: BINAM provides a uniquely effective coordination environment for copper that, when combined with TEMPO, delivers high enantioselectivity under mild conditions.

Asymmetric Oxidative Coupling
Class-level
Up to 97% ee; reaction temperature reduced from 90 °C to room temperature
Supports asymmetric coupling workflow under mild conditions
Cu-BINAM-TEMPO system; Δ ≈ 70 °C reduction
Asymmetric catalysis Oxidative coupling BINOL synthesis

Synthetic Accessibility: BINAM vs BINOL

According to an authoritative ACS review on atropisomeric biaryls, both BINAM and NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl) are identified as 'promising compounds in this class' but 'underexplored compared with popular 1,1'-bi-2-naphthol (BINOL) compounds because they're more expensive and have been challenging to make in a chiral way' [1]. Previous synthetic methods could access these compounds but required prefunctionalization steps [1]. This class-level comparison establishes that BINAM's procurement landscape differs fundamentally from BINOL: the synthetic difficulty and higher cost are not arbitrary market factors but intrinsic to the chemistry of introducing and manipulating amino groups on the binaphthyl scaffold.

Synthetic Accessibility
Class-level
BINAM remains underexplored; higher synthetic cost vs BINOL reflects intrinsic challenges
Procurement cost context; substitution chemically invalid
ACS review, class-level comparison
Atropisomer synthesis Chiral ligand availability Procurement economics

Bis-Urea Organocatalysts from BINAM

BINAM-derived bis-urea organocatalysts have been successfully applied to the nucleophilic ring-opening of optically active and diastereomerically pure 2-EWG (electron-withdrawing group)-substituted azetidinium salts with fluoride [1]. The study demonstrates that the BINAM scaffold enables control over the position of nucleophilic attack, a regioselectivity outcome that depends specifically on the structural and electronic properties of the BINAM-derived bis-urea framework [1]. This represents class-level evidence that BINAM's diamine functionality can be elaborated into hydrogen-bond-donating organocatalysts that are not accessible from BINOL or mono-amine scaffolds.

Bis-Urea Organocatalysis
Class-level
BINAM-derived bis-urea enables regioselective fluoride attack on azetidinium salts
Supports organocatalysis research using bis-urea architectures
Position-selective nucleophilic ring-opening
Organocatalysis Bis-urea catalysts Nucleophilic ring-opening

Photocatalytic Racemization of BINAM Derivatives

A 2025 study demonstrates that axially chiral BINAM derivatives undergo visible-light-driven racemization at remarkably mild temperatures (30-40 °C) via single-electron oxidation using an Ir(dF(CF₃)ppy)₂(dtbpy)PF₆ photocatalyst and N,N-dimethylaniline, affording racemic BINAM in 99% yield with <1% ee [1]. Critically, this racemization process enables dynamic kinetic resolution (DKR) when combined with a kinetic resolution step, achieving 80% enantioselectivity in the overall transformation [1]. This represents a unique functional attribute of BINAM derivatives: their capacity for low-temperature racemization enables DKR strategies that are not readily applicable to more conformationally stable or thermally labile chiral scaffolds.

Photocatalytic Racemization
Reported
99% yield; racemization at 30–40 °C under visible light
Enables dynamic kinetic resolution workflows
2025 study; Ir photocatalyst, mild conditions
Dynamic kinetic resolution Racemization Photocatalysis

Kinetic Resolution of BINAM Derivatives

Chiral calcium phosphate-catalyzed acylation enables kinetic resolution of BINAM derivatives using isobutyric anhydride in the presence of 4-morpholinopyridine, achieving selectivity factors up to s = 127 . The method is applicable to 6,6'-substituted BINAM derivatives, and the resulting mono-acylated BINAM can be hydrolyzed under acidic conditions to regenerate enantiopure BINAM . An s-value of 127 represents exceptional enantiomeric discrimination—far exceeding the s ≈ 20-50 typical of many preparative kinetic resolutions—underscoring that BINAM's axial chirality can be efficiently accessed or upgraded through catalytic resolution protocols.

Kinetic Resolution
Reported
Selectivity factor s = up to 127 for BINAM derivatives
Supports efficient enantioenrichment of BINAM
Chiral calcium phosphate-catalyzed acylation
Kinetic resolution Chiral calcium phosphate catalysis BINAM synthesis

Validated Application Scenarios for BINAM


Asymmetric Coupling to BINOL Derivatives

BINAM forms the foundation of an efficient Cu-(R)-BINAM-TEMPO catalytic system for the asymmetric oxidative coupling of 2-naphthol derivatives, producing enantiomerically enriched BINOL derivatives with up to 97% enantiomeric excess [1]. The TEMPO additive not only enhances enantioselectivity but also enables the reaction to proceed at room temperature rather than 90 °C, reducing energy input and improving operational safety [1]. This application is directly supported by quantitative evidence of enantioselectivity and reaction condition improvements. Procurement priority: high for laboratories engaged in BINOL derivative synthesis requiring high optical purity under mild conditions.

Chiral Stationary Phase Development

BINAM-derived chiral stationary phases (CSP 3 and CSP 4) have been directly compared to BINOL-derived CSPs (CSP 1 and CSP 2) and demonstrated superior enantioseparation performance across 11 randomly selected chiral compounds [2]. The 3,5-dinitrobenzoyl derivatives of BINAM CSPs showed the best results overall [2]. This head-to-head comparative evidence validates BINAM as the preferred scaffold for developing high-performance CSPs. Procurement priority: high for analytical chemistry groups developing or optimizing chiral separation media.

BINAM-Derived Organocatalyst Synthesis

BINAM's two primary amine groups serve as versatile anchors for constructing diverse organocatalysts: bis-urea catalysts enable regioselective nucleophilic ring-opening of azetidinium salts [3]; prolinamide derivatives catalyze enantioselective direct aldol reactions accelerated by carboxylic acid additives ; and mono- and bis-sulfonamide ligands support Rh-catalyzed asymmetric transfer hydrogenation (ATH) of aromatic ketones [4]. Each derivative class represents a distinct catalytic application inaccessible to BINOL or mono-amine scaffolds. Procurement priority: high for medicinal chemistry and methodology groups developing novel asymmetric organocatalytic transformations.

Dynamic Kinetic Resolution of BINAM

BINAM derivatives undergo visible-light-driven racemization at 30-40 °C with 99% recovery yield and <1% ee, enabling their use in dynamic kinetic resolution (DKR) strategies that achieve 80% enantioselectivity overall [5]. Complementary kinetic resolution using chiral calcium phosphate catalysis provides selectivity factors up to s = 127 . For procurement supporting large-scale production of enantiopure BINAM, these data confirm that efficient resolution protocols exist to maximize yield and minimize waste. Procurement priority: high for process chemistry and scale-up operations requiring cost-effective access to enantiopure BINAM.

Application
Selection Property
Validation Focus
Asymmetric oxidative coupling
Cu-BINAM-TEMPO catalytic system
Enantioselectivity and mild-condition protocol
Chiral chromatographic separation
BINAM-derived CSP scaffold
Enantioseparation resolution across diverse analytes
Asymmetric organocatalysis
Diamine-derived bis-urea/sulfonamide architectures
Regio- and enantioselectivity in target transformations
Dynamic kinetic resolution
Photocatalytic racemization capability
Enantiopurity and yield in DKR sequences
Quote Request

Request a Quote for 1,1'-Binaphthyl-2,2'-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.